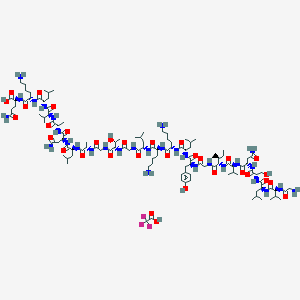
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1)
Description
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) is a useful research compound. Its molecular formula is C113H196N30O31 and its molecular weight is 2470.95. The purity is usually 95%.
BenchChem offers high-quality Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1), a complex oligopeptide, has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings.
The compound is a synthetic oligopeptide composed of 30 amino acids. Its structure includes various hydrophobic and polar residues, which contribute to its biological activity. The trifluoroacetic acid (TFA) component is often used in peptide synthesis to enhance solubility and stability.
Biological Activities
- Antimicrobial Activity :
- Neuroprotective Effects :
- Immunomodulatory Properties :
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : Oligopeptides often interact with specific receptors on cell membranes, leading to signal transduction pathways that modulate cellular responses.
- Antioxidant Activity : Many peptides possess antioxidant properties, reducing oxidative stress in cells, which is crucial for protecting against various diseases .
- Cell Signaling Modulation : The compound may influence pathways involved in inflammation and cell survival, enhancing therapeutic outcomes in various conditions.
Case Studies
- Antimicrobial Efficacy Study :
- Neuroprotection in Animal Models :
- Immunomodulation in Clinical Trials :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHHWGBXFIPSQ-FAJNZGOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H195F3N30O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745595 | |
| Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2570.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-50-0 | |
| Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















